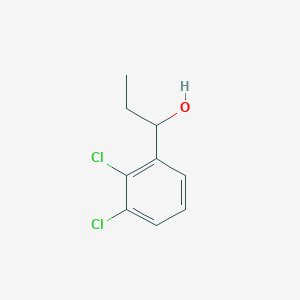

1-(2,3-Dichlorophenyl)propan-1-ol

Description

BenchChem offers high-quality 1-(2,3-Dichlorophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dichlorophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10Cl2O |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

1-(2,3-dichlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10Cl2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3 |

InChI Key |

HZAQFKSIXYLCBY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)Cl)Cl)O |

Origin of Product |

United States |

Contextual Significance in Complex Molecule Synthesis

The strategic importance of 1-(2,3-Dichlorophenyl)propan-1-ol lies in its potential as a chiral precursor for more elaborate molecular structures. The presence of a dichlorinated phenyl ring offers a unique electronic and steric profile, which can be exploited in various chemical transformations. The hydroxyl group, situated at a stereogenic center, provides a handle for further functionalization or can be a key pharmacophoric feature in a target molecule.

Chiral alcohols are fundamental intermediates in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of the dichlorophenyl group in 1-(2,3-Dichlorophenyl)propan-1-ol could be instrumental in fine-tuning the biological activity of a final drug candidate. The chlorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, access to enantiomerically pure forms of this alcohol is a critical objective for medicinal chemists.

Overview of Foundational Research Trajectories

Asymmetric Reduction of 1-(2,3-Dichlorophenyl)propan-1-one

A principal route to optically active 1-(2,3-Dichlorophenyl)propan-1-ol involves the asymmetric reduction of the corresponding prochiral ketone, 1-(2,3-Dichlorophenyl)propan-1-one. This transformation is a cornerstone of modern organic synthesis, with numerous catalytic systems developed to achieve high enantioselectivity. rsc.orgnih.gov

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric reduction of ketones. rsc.org Catalysts such as those based on oxazaborolidines, chiral phosphoric acids, and various amine-thiourea derivatives have shown broad applicability and high levels of stereocontrol. rsc.org Biocatalysis, utilizing enzymes like alcohol dehydrogenases, also presents a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov

Below is a table summarizing potential catalytic systems for the asymmetric reduction of a generic prochiral ketone, which would be applicable to the synthesis of 1-(2,3-Dichlorophenyl)propan-1-ol.

| Catalyst Type | General Structure/Example | Key Features |

| Oxazaborolidine (CBS Catalyst) | Corey-Bakshi-Shibata catalyst | High enantioselectivity for a wide range of ketones. |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acids | Acts as a chiral Brønsted acid to activate the ketone. |

| Alcohol Dehydrogenase | Enzymes from various microorganisms | High chemo-, regio-, and stereoselectivity; operates under mild conditions. |

Reduction Pathways of Corresponding Ketones or Aldehydes

Enantioselective Grignard Addition to 2,3-Dichlorobenzaldehyde (B127699)

An alternative and equally viable synthetic strategy is the enantioselective addition of an ethyl group to 2,3-dichlorobenzaldehyde. The Grignard reaction, a classic method for C-C bond formation, can be rendered asymmetric through the use of chiral ligands or additives that coordinate to the magnesium center. purdue.educhemistryconnected.com

The reaction of ethylmagnesium bromide with 2,3-dichlorobenzaldehyde would yield the racemic alcohol. chemistryconnected.com To achieve enantioselectivity, a chiral ligand, such as a sparteine (B1682161) derivative or a chiral amino alcohol, could be employed to create a chiral environment around the reactive species, directing the nucleophilic attack to one face of the aldehyde.

The table below outlines the general approach for an asymmetric Grignard addition.

| Reagents | Chiral Ligand/Additive (Example) | Expected Outcome |

| 2,3-Dichlorobenzaldehyde, Ethylmagnesium bromide | (-)-Sparteine | Enantiomerically enriched 1-(2,3-Dichlorophenyl)propan-1-ol |

| 2,3-Dichlorobenzaldehyde, Diethylzinc | Chiral amino alcohol (e.g., DAIB) | Enantioselective addition to form the chiral alcohol. |

The development and application of these foundational synthetic methods are crucial for unlocking the potential of 1-(2,3-Dichlorophenyl)propan-1-ol as a valuable building block in the synthesis of complex, biologically active molecules. Further research into the specific application of these general principles to this particular compound is warranted to fully explore its utility in contemporary organic chemistry.

Chemical Transformations and Reactivity Profiles of 1 2,3 Dichlorophenyl Propan 1 Ol

Reactivity of the Secondary Hydroxyl Functionality

The secondary hydroxyl group is a key site for various chemical reactions, including oxidation, derivatization, and substitution.

Oxidation Reactions to Corresponding Carbonyl Compounds

The secondary alcohol in 1-(2,3-dichlorophenyl)propan-1-ol can be oxidized to form the corresponding ketone, 1-(2,3-dichlorophenyl)propan-1-one. achemblock.comallmpus.combldpharm.combldpharm.comnih.gov This transformation is a fundamental reaction in organic chemistry. byjus.com

A variety of oxidizing agents can be employed for this purpose. Common reagents include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), or pyridinium (B92312) chlorochromate (PCC). libretexts.orglibretexts.org PCC is known for its milder nature, effectively converting secondary alcohols to ketones without over-oxidation. libretexts.org Other modern methods utilize catalysts such as iron(III) nitrate (B79036) nonahydrate in combination with agents like 9-azabicyclo[3.3.1]nonan-N-oxyl for aerobic oxidation at room temperature. organic-chemistry.org The choice of reagent can be critical to achieving high yields and avoiding unwanted side reactions.

The general transformation can be represented as follows: 1-(2,3-Dichlorophenyl)propan-1-ol → 1-(2,3-Dichlorophenyl)propan-1-one

| Reactant | Oxidizing Agent | Product |

| 1-(2,3-Dichlorophenyl)propan-1-ol | Chromic Acid (H₂CrO₄) | 1-(2,3-Dichlorophenyl)propan-1-one |

| 1-(2,3-Dichlorophenyl)propan-1-ol | Pyridinium Chlorochromate (PCC) | 1-(2,3-Dichlorophenyl)propan-1-one |

| 1-(2,3-Dichlorophenyl)propan-1-ol | Fe(NO₃)₃·9H₂O / Aerobic Conditions | 1-(2,3-Dichlorophenyl)propan-1-one |

Derivatization to Esters and Ethers

The hydroxyl group of 1-(2,3-dichlorophenyl)propan-1-ol can be readily converted into esters and ethers, which are important derivatives in various chemical contexts.

Esterification: The reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, yields an ester. chemguide.co.ukuakron.edu This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.com The use of an excess of the alcohol or removal of water can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Etherification: The synthesis of ethers from 1-(2,3-dichlorophenyl)propan-1-ol can be achieved through several methods. A common approach involves the reaction of the corresponding alkoxide with an alkyl halide (Williamson ether synthesis). organic-chemistry.org More contemporary methods include the use of alkoxyhydrosilanes as mediators for the cross-etherification of secondary benzylic alcohols with aliphatic alcohols, providing a route to unsymmetrical ethers. rsc.orgrsc.orgresearchgate.net Iron(III) chloride has also been shown to catalyze the etherification of benzylic alcohols. acs.org

| Reactant | Reagent | Product Type |

| 1-(2,3-Dichlorophenyl)propan-1-ol | Carboxylic Acid (R-COOH) / Acid Catalyst | Ester |

| 1-(2,3-Dichlorophenyl)propan-1-ol | Alkyl Halide (R-X) / Base | Ether |

| 1-(2,3-Dichlorophenyl)propan-1-ol | Aliphatic Alcohol (R-OH) / Alkoxyhydrosilane | Unsymmetrical Ether |

Nucleophilic Substitution Reactions (e.g., Halogenation)

The hydroxyl group of a secondary benzylic alcohol like 1-(2,3-dichlorophenyl)propan-1-ol can be replaced by a halogen through nucleophilic substitution. chemistrysteps.comucalgary.ca Due to the benzylic position, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the substrate. chemistrysteps.comucalgary.ca The benzylic carbocation formed in an Sₙ1 pathway is stabilized by resonance with the aromatic ring. chemistrysteps.com

A common reagent for converting alcohols to alkyl chlorides is thionyl chloride (SOCl₂). masterorganicchemistry.comyoutube.comchadsprep.com The mechanism of this reaction can be complex, proceeding with either inversion of configuration (in the presence of a base like pyridine) or retention of configuration (via an Sₙi mechanism). chadsprep.commasterorganicchemistry.com The reaction with hydrogen halides (HX) is also a viable method, where the order of reactivity is HI > HBr > HCl. libretexts.org Protonation of the hydroxyl group converts it into a good leaving group (H₂O), facilitating the substitution. libretexts.org

| Reactant | Reagent | Product |

| 1-(2,3-Dichlorophenyl)propan-1-ol | Thionyl Chloride (SOCl₂) | 1-Chloro-1-(2,3-dichlorophenyl)propane |

| 1-(2,3-Dichlorophenyl)propan-1-ol | Hydrogen Bromide (HBr) | 1-Bromo-1-(2,3-dichlorophenyl)propane |

| 1-(2,3-Dichlorophenyl)propan-1-ol | Phosphorus Tribromide (PBr₃) | 1-Bromo-1-(2,3-dichlorophenyl)propane |

Reactivity of the Dichlorophenyl Moiety

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 1-(2,3-dichlorophenyl)propan-1-ol is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. minia.edu.eg However, the substituents on the ring will direct incoming electrophiles to specific positions.

| Substituent | Effect on Reactivity | Directing Effect |

| -Cl | Deactivating | Ortho, Para |

| -CH(OH)CH₂CH₃ | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions on the Dichlorophenyl Group

Nucleophilic aromatic substitution (SₙAr) on the dichlorophenyl ring is generally difficult and requires harsh conditions unless the ring is activated by strong electron-withdrawing groups. libretexts.orglibretexts.orgphiladelphia.edu.jo The presence of two chlorine atoms alone is typically not sufficient to facilitate SₙAr reactions under mild conditions. For an SₙAr reaction to proceed, there usually needs to be a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group (the chlorine atom). libretexts.orglibretexts.orgphiladelphia.edu.jo This is because such groups can stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.orgyoutube.com

In the case of 1-(2,3-dichlorophenyl)propan-1-ol, the 1-hydroxypropyl group is not strongly electron-withdrawing. Therefore, displacing one of the chlorine atoms with a nucleophile would likely require very high temperatures and pressures.

Metal-Catalyzed Cross-Coupling Reactions

The dichlorophenyl group of 1-(2,3-dichlorophenyl)propan-1-ol is a prime site for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions, often catalyzed by palladium complexes, typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The presence of two chlorine atoms on the aromatic ring offers the potential for mono- or di-substitution, with the regioselectivity being a key consideration.

Common cross-coupling reactions applicable to aryl halides like 1-(2,3-dichlorophenyl)propan-1-ol include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dichlorophenyl group with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org The reaction is highly valued for its mild conditions and the commercial availability of a wide range of boronic acids. acs.org For 1-(2,3-dichlorophenyl)propan-1-ol, a Suzuki-Miyaura coupling could introduce new aryl or alkyl substituents at the chlorinated positions. The relative reactivity of the two chlorine atoms would depend on steric and electronic factors. Generally, the chlorine atom at the less sterically hindered position would be expected to react preferentially.

Heck Reaction: In a Heck reaction, the dichlorophenyl group would be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govwikipedia.org This reaction is a powerful tool for the vinylation of aryl halides. rsc.org The reaction with 1-(2,3-dichlorophenyl)propan-1-ol would likely yield a mixture of mono- and di-vinvylated products, depending on the reaction conditions.

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne as the coupling partner, catalyzed by palladium and a copper co-catalyst. nih.govucalgary.ca This would allow for the introduction of alkynyl groups onto the dichlorinated phenyl ring of the molecule.

The general mechanism for these palladium-catalyzed cross-coupling reactions is illustrated below:

| Step | Description |

| Oxidative Addition | The low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. |

| Transmetalation | The organic group from the coupling partner (e.g., organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide. |

| Reductive Elimination | The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. |

This table provides a generalized overview of the catalytic cycle for common palladium-catalyzed cross-coupling reactions.

Transformations Involving the Propanol (B110389) Carbon Chain

The propan-1-ol side chain of 1-(2,3-dichlorophenyl)propan-1-ol offers additional avenues for chemical transformation, primarily centered around the secondary benzylic alcohol group.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2,3-dichlorophenyl)propan-1-one. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin periodinane oxidations. organic-chemistry.org The benzylic position of the alcohol makes it particularly susceptible to oxidation. rsc.orgrsc.org

Dehydration: Acid-catalyzed dehydration of the alcohol would lead to the formation of an alkene. nih.gov Given that it is a benzylic alcohol, the dehydration likely proceeds through an E1 mechanism involving a stabilized benzylic carbocation intermediate. ucalgary.cayoutube.com This would result in the formation of 1-(2,3-dichlorophenyl)prop-1-ene.

Mechanistic Investigations of 1-(2,3-Dichlorophenyl)propan-1-ol Reactions

While no specific mechanistic studies for reactions involving 1-(2,3-dichlorophenyl)propan-1-ol have been found, the general mechanisms for the aforementioned reactions are well-documented for analogous compounds.

For metal-catalyzed cross-coupling reactions, the catalytic cycle involving Pd(0) and Pd(II) intermediates is the widely accepted pathway. nih.govnih.gov The key intermediates would be the oxidative addition product, the transmetalated complex, and the final complex before reductive elimination. Advanced techniques like mass spectrometry are often employed to detect and characterize these transient species in related systems. uvic.ca

In the case of alcohol dehydration, the reaction pathway proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene. youtube.com The stability of the benzylic carbocation intermediate is a key factor in this reaction.

Computational chemistry, particularly density functional theory (DFT), has been instrumental in characterizing the transition states of many organic reactions. For Suzuki-Miyaura reactions, computational studies have elucidated the structures and energies of transition states for the oxidative addition, transmetalation, and reductive elimination steps. nih.govacs.orgresearchgate.netrsc.org These studies help in understanding the factors that control the reaction rate and selectivity. For instance, the transmetalation step is often found to be the rate-determining step, and the nature of the base and solvent can significantly influence its energy barrier. researchgate.net Similar computational approaches could be applied to model the reactions of 1-(2,3-dichlorophenyl)propan-1-ol to predict its reactivity and the characteristics of the transition states involved.

Reaction Kinetics Studies

The study of reaction kinetics provides valuable insights into reaction mechanisms and helps in optimizing reaction conditions.

For a given reaction, the rate law expresses the relationship between the rate of the reaction and the concentrations of the reactants. youtube.com For a hypothetical reaction of 1-(2,3-dichlorophenyl)propan-1-ol, the rate law would be determined experimentally by monitoring the change in concentration of reactants or products over time while systematically varying the initial concentrations of each reactant.

For a generic metal-catalyzed cross-coupling reaction of 1-(2,3-dichlorophenyl)propan-1-ol (ArX) with a coupling partner (Nu-M), the rate law might take the form:

Rate = k[ArX]a[Nu-M]b[Catalyst]c

Where:

k is the rate constant.

[ArX] , [Nu-M] , and [Catalyst] are the concentrations of the reactants and catalyst.

a , b , and c are the reaction orders with respect to each species.

The reaction orders are determined experimentally and are not necessarily equal to the stoichiometric coefficients. youtube.com For many palladium-catalyzed cross-coupling reactions, complex kinetic profiles are observed, which can provide detailed information about the catalytic cycle. researchgate.net For instance, kinetic studies of Sonogashira couplings have been conducted to understand the role of each component in the reaction. researchgate.netrsc.orgnih.gov

In the absence of experimental data for 1-(2,3-dichlorophenyl)propan-1-ol, it is not possible to provide a specific rate law. However, the general principles of chemical kinetics would guide any future experimental investigation into its reactivity.

Influence of Reaction Conditions on Kinetic Parameters

Comprehensive studies detailing how reaction conditions—such as temperature, pressure, catalyst presence, and solvent polarity—affect the kinetic parameters of reactions involving 1-(2,3-dichlorophenyl)propan-1-ol are currently absent from the available body of scientific research. For analogous, albeit simpler, dichlorinated propanols, research has demonstrated that factors like the concentration of alkaline catalysts can significantly influence reaction rates, such as in dehydrochlorination reactions. However, without specific experimental data for 1-(2,3-dichlorophenyl)propan-1-ol, it is not possible to construct a data table or provide a detailed analysis of these effects.

Activation Energy and Thermodynamic Parameter Determination

Similarly, there is no published research that provides the activation energy or other thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy of activation) for the chemical transformations of 1-(2,3-dichlorophenyl)propan-1-ol. The determination of these parameters is crucial for understanding reaction mechanisms and for the optimization of synthetic processes. Such studies would typically involve kinetic experiments conducted at various temperatures to generate Arrhenius plots, from which the activation energy can be calculated. The absence of this fundamental data underscores the nascent stage of research into the reactivity of this particular compound.

Spectroscopic and Advanced Structural Elucidation of 1 2,3 Dichlorophenyl Propan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental for determining the carbon-hydrogen framework of a molecule. bhu.ac.in In ¹H NMR, the chemical shift of a proton is influenced by its electronic environment. For 1-(2,3-dichlorophenyl)propan-1-ol, distinct signals are expected for the protons on the propyl chain and the aromatic ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent. The protons on the carbon adjacent to the hydroxyl group (the carbinol proton) are deshielded due to the electronegativity of the oxygen atom. The aromatic protons will exhibit complex splitting patterns due to coupling with each other, with their chemical shifts influenced by the electron-withdrawing chloro substituents.

¹³C NMR provides direct information about the carbon skeleton. bhu.ac.indocbrown.info Each unique carbon atom in 1-(2,3-dichlorophenyl)propan-1-ol will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbinol carbon (the carbon bonded to the hydroxyl group) will have a characteristic downfield shift. The aromatic carbons will appear in the typical aromatic region of the spectrum, with the carbons bearing the chlorine atoms showing distinct shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-(2,3-Dichlorophenyl)propan-1-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| C-Cl | - | 130 - 140 |

| CH-OH | 4.5 - 5.0 | 65 - 75 |

| CH₂ | 1.5 - 2.0 | 25 - 35 |

| CH₃ | 0.8 - 1.2 | 10 - 15 |

| OH | Variable (often broad) | - |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. uvic.cayoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For 1-(2,3-dichlorophenyl)propan-1-ol, COSY would show correlations between the protons of the ethyl group (CH₂ and CH₃) and between the carbinol proton and the adjacent methylene (B1212753) protons. It would also reveal the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. emerypharma.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it can show correlations from the carbinol proton to the aromatic ring carbons, confirming the connection between the propanol (B110389) side chain and the dichlorophenyl ring.

Dynamic NMR Studies for Conformational Equilibria

Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules. For 1-(2,3-dichlorophenyl)propan-1-ol, rotation around the single bond connecting the chiral center to the phenyl ring can be restricted. At low temperatures, this rotation might be slow enough on the NMR timescale to observe separate signals for different rotational isomers (rotamers). As the temperature is increased, the rotation becomes faster, leading to a coalescence of these signals into an average signal. By analyzing the changes in the NMR spectrum with temperature, it is possible to determine the energy barriers for this conformational equilibrium.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule and are excellent for identifying functional groups. docbrown.inforesearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 1-(2,3-dichlorophenyl)propan-1-ol will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. nist.govchemicalbook.comchemicalbook.com The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule will appear around 2850-3100 cm⁻¹. The C-O stretching vibration will be observed in the 1000-1260 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often give rise to strong Raman signals. The C-Cl bonds are also expected to show characteristic Raman bands.

Table 2: Key Vibrational Frequencies for 1-(2,3-Dichlorophenyl)propan-1-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1260 |

| C-Cl | Stretching | 600 - 800 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule and its fragments, allowing for the determination of its elemental composition. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

For 1-(2,3-dichlorophenyl)propan-1-ol, the molecular ion peak [M]⁺ would be observed. A prominent fragmentation pathway would likely involve the loss of a water molecule from the molecular ion to give an [M-H₂O]⁺ peak. Another common fragmentation is the cleavage of the carbon-carbon bond adjacent to the oxygen atom (alpha-cleavage). This would result in the formation of a resonance-stabilized cation. The presence of two chlorine atoms will lead to a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a specific ratio.

X-ray Crystallographic Analysis for Absolute Configuration and Molecular Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and molecular conformation. researchgate.netnih.govthieme-connect.demit.eduresearchgate.net If a suitable single crystal of 1-(2,3-dichlorophenyl)propan-1-ol can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles.

For a chiral molecule like 1-(2,3-dichlorophenyl)propan-1-ol, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration of the stereocenter (whether it is R or S). This is particularly feasible due to the presence of the heavier chlorine atoms, which enhance the anomalous scattering effect. mit.edu The crystallographic data would also reveal the preferred conformation of the molecule in the solid state, including the orientation of the phenyl ring relative to the propanol side chain and the intramolecular interactions that stabilize this conformation.

Computational Chemistry and Theoretical Studies of 1 2,3 Dichlorophenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can predict molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 1-(2,3-Dichlorophenyl)propan-1-ol.

Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms in a molecule. researchgate.net For 1-(2,3-Dichlorophenyl)propan-1-ol, this process would involve determining the most stable bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, DFT calculations can provide reliable predictions. For instance, in a study of a related dichlorophenyl derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to optimize the molecular structure, showing good agreement with X-ray diffraction data. researchgate.net Similar calculations for 1-(2,3-Dichlorophenyl)propan-1-ol would likely predict C-C bond lengths in the phenyl ring to be in the range of 1.38-1.40 Å and the C-Cl bonds to be approximately 1.74 Å. The propanol (B110389) side chain would exhibit C-C single bond lengths around 1.53 Å and a C-O bond length of about 1.43 Å.

The electronic structure, which describes the arrangement of electrons in the molecule, can also be thoroughly analyzed using DFT. The presence of the electronegative chlorine atoms and the hydroxyl group significantly influences the electron distribution across the molecule.

Table 1: Predicted Geometrical Parameters of 1-(2,3-Dichlorophenyl)propan-1-ol using DFT (Illustrative) Note: This data is illustrative and based on typical values from DFT calculations on similar molecules.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-C (Aliphatic) Bond Length | ~1.53 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-O Bond Angle | ~109.5° |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for electronic structure calculations. However, they are computationally more demanding than DFT.

For a molecule like 1-(2,3-Dichlorophenyl)propan-1-ol, ab initio calculations could be employed to refine the results obtained from DFT, particularly for properties that are sensitive to electron correlation effects. For example, a study on substituted ureas utilized the MP2/aug-cc-pVDZ method to investigate potential energy surfaces and rotational barriers, demonstrating the power of ab initio methods in conformational analysis. nih.gov Applying such high-level methods to 1-(2,3-Dichlorophenyl)propan-1-ol would yield highly accurate electronic energies and a detailed understanding of its electronic structure.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. muni.cz A smaller gap generally suggests higher reactivity.

For 1-(2,3-Dichlorophenyl)propan-1-ol, the HOMO is expected to be localized primarily on the dichlorophenyl ring, which is rich in π-electrons. The LUMO is also likely to be distributed over the aromatic ring system. DFT calculations for a similar compound, 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one, revealed a HOMO-LUMO gap of 5.086 eV. bohrium.com It is anticipated that 1-(2,3-Dichlorophenyl)propan-1-ol would have a comparable HOMO-LUMO gap.

The Molecular Electrostatic Potential (MEP) is another crucial electronic property that maps the electrostatic potential onto the electron density surface of a molecule. The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For 1-(2,3-Dichlorophenyl)propan-1-ol, the MEP would likely show negative potential around the chlorine atoms and the oxygen atom of the hydroxyl group, indicating these as sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group and the phenyl ring would exhibit positive potential, suggesting their susceptibility to nucleophilic attack.

Table 2: Predicted Electronic Properties of 1-(2,3-Dichlorophenyl)propan-1-ol (Illustrative) Note: This data is illustrative and based on values from DFT calculations on similar molecules.

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Dipole Moment | ~ 2.5 D |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that allow for the study of the dynamic behavior of molecules over time. These methods are invaluable for exploring conformational flexibility and intermolecular interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 1-(2,3-Dichlorophenyl)propan-1-ol, rotations around the C-C bonds in the propanol side chain and the bond connecting the side chain to the phenyl ring give rise to various conformers with different energies.

A potential energy surface (PES) can be generated by systematically changing the key dihedral angles and calculating the energy of the resulting conformer. This allows for the identification of low-energy, stable conformations and the energy barriers between them. A complete conformational analysis of the related molecule 3-phenyl-1-propanol (B195566) has been performed, providing a framework for understanding the conformational preferences of such compounds. acs.org The presence of the two bulky chlorine atoms at the 2 and 3 positions of the phenyl ring in 1-(2,3-Dichlorophenyl)propan-1-ol is expected to introduce significant steric hindrance, which will have a profound impact on the conformational landscape, favoring conformations that minimize steric clash.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a ligand might interact with the binding site of a protein.

While there are no specific docking studies published for 1-(2,3-Dichlorophenyl)propan-1-ol, studies on similar dichlorophenyl-containing compounds have been reported. For example, molecular docking studies have been performed on complexes of 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid and on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. nih.govresearchgate.net These studies reveal that the dichlorophenyl moiety can participate in various intermolecular interactions, including hydrogen bonding (if suitable donors/acceptors are present), halogen bonding, and hydrophobic interactions within a protein's active site.

A docking simulation of 1-(2,3-Dichlorophenyl)propan-1-ol into a hypothetical receptor would likely show the hydroxyl group acting as a hydrogen bond donor or acceptor, while the dichlorophenyl ring could engage in hydrophobic and halogen bonding interactions. The specific orientation and binding affinity would be dependent on the topology and chemical nature of the binding pocket.

Theoretical Structure-Activity Relationship (SAR) Investigations

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. nih.govmdpi.combiotech-asia.org Theoretical Structure-Activity Relationship (SAR) studies employ computational methods to understand how the specific features of a molecule like 1-(2,3-Dichlorophenyl)propan-1-ol might influence its interactions with a biological target. nih.gov These investigations are crucial in the early stages of drug discovery for optimizing lead compounds to enhance efficacy and selectivity. mdpi.com

For 1-(2,3-Dichlorophenyl)propan-1-ol, SAR studies would hypothetically focus on how the dichlorophenyl group, the propanol side chain, and the specific positioning of the chlorine atoms at the 2 and 3 positions of the phenyl ring contribute to its biological effects. Modifications to these groups, such as altering the position or type of halogen substituent or changing the length of the alkyl chain, would be analyzed to determine their impact on activity. nih.gov

Ligand-Based and Structure-Based Computational Approaches

Computational investigations into a molecule's activity are generally categorized into ligand-based and structure-based approaches. youtube.comubaya.ac.idmdpi.com

Ligand-Based Approaches: In the absence of a known 3D structure of the biological target, ligand-based methods are employed. ubaya.ac.id These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. frontiersin.org For 1-(2,3-Dichlorophenyl)propan-1-ol, this would involve comparing its structural and physicochemical properties to a set of known active and inactive molecules to build a predictive model. nih.gov Techniques like pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, are central to this approach. nih.gov

Structure-Based Approaches: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods can be utilized. mdpi.com Molecular docking, a key technique in this category, would simulate the binding of 1-(2,3-Dichlorophenyl)propan-1-ol into the active site of its target protein. youtube.com This allows for the visualization of potential interactions, such as hydrogen bonds and hydrophobic interactions, and provides an estimation of the binding affinity. This detailed view of the binding mode can guide the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This is achieved by correlating the biological activity (e.g., inhibitory concentration, IC50) with calculated molecular descriptors. nih.gov

A QSAR model for a series of compounds related to 1-(2,3-Dichlorophenyl)propan-1-ol would take the form of an equation: Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of molecules with a range of biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's properties, are calculated. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular shape, surface area, volume.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create the QSAR equation. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Example Descriptors | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW), Number of H-bond donors/acceptors | Simple counts of atoms and functional groups. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describe the atomic connectivity and branching of a molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relate to the three-dimensional shape and size of the molecule. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Describe properties like solubility and polarizability. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic properties of the molecule. |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methodologies

3D-QSAR methodologies extend the principles of QSAR by considering the three-dimensional properties of molecules. These methods analyze the interaction fields surrounding a set of aligned molecules to determine which steric and electrostatic properties are favorable or unfavorable for biological activity.

One of the most common 3D-QSAR techniques is Comparative Molecular Field Analysis (CoMFA) . In a hypothetical CoMFA study of 1-(2,3-Dichlorophenyl)propan-1-ol and its analogs, the following steps would be taken:

Molecular Alignment: The set of molecules is superimposed based on a common structural feature.

Field Calculation: The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each point of a 3D grid surrounding the aligned molecules.

PLS Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in these fields with the variations in biological activity.

Contour Map Visualization: The results are visualized as 3D contour maps. These maps highlight regions where, for example, bulky groups or positive electrostatic potential would increase or decrease biological activity. This provides a visual guide for designing new, more potent compounds.

Table 2: Comparison of QSAR and 3D-QSAR Methodologies

| Feature | QSAR | 3D-QSAR |

|---|---|---|

| Dimensionality | Typically 1D and 2D descriptors. | Based on 3D molecular fields. |

| Alignment | Not required. | Crucial for the analysis. |

| Descriptors | Numerical values representing global properties. | Values representing interaction energies at grid points. |

| Output | A mathematical equation. nih.gov | A mathematical equation and 3D contour maps. |

| Interpretation | Identifies key properties (e.g., lipophilicity, electronics). | Visualizes favorable/unfavorable steric and electrostatic regions. |

Advanced Derivatization and Applications in Complex Organic Synthesis

Utilization of 1-(2,3-Dichlorophenyl)propan-1-ol as a Chiral Building Block

Optically active secondary alcohols are highly valuable intermediates in the synthesis of high-value, enantiomerically pure compounds, including pharmaceuticals and natural products. sctunisie.orggoogle.com The utility of 1-(2,3-dichlorophenyl)propan-1-ol as a chiral building block stems from the ability to synthesize it in an enantiomerically enriched form, typically through the asymmetric reduction of its corresponding prochiral ketone, 1-(2,3-dichlorophenyl)propan-1-one. bldpharm.comallmpuslab.com

Several methods are established for the enantioselective synthesis of chiral secondary alcohols. sctunisie.org These include chemical catalysis using chiral ligands and metal complexes, as well as biocatalytic reductions using whole-cell systems or isolated enzymes like alcohol dehydrogenases. sctunisie.orgnih.gov For instance, ruthenium complexes with chiral diphosphine ligands are known to be highly efficient for the asymmetric hydrogenation of various functionalized ketones, yielding chiral alcohols with excellent enantioselectivity (up to 99% ee). sctunisie.org Bioreduction using yeast or specific recombinant dehydrogenases also presents a powerful method for producing enantiopure alcohols. nih.gov

Once obtained in a chiral form, such as (1R)-1-(2,3-dichlorophenyl)propan-1-ol or its (1S)-enantiomer, the compound serves as a versatile precursor. nih.gov The stereocenter at the carbinol carbon is maintained as other parts of the molecule are elaborated, transferring chirality to the final target molecule. The hydroxyl group can be readily converted into other functionalities, such as halides or tosylates, to act as leaving groups for nucleophilic substitution reactions, or it can be used to form esters and ethers. sctunisie.orggoogle.com

Table 1: Methods for Asymmetric Synthesis of Chiral Alcohols

| Method | Catalyst/Reagent | Precursor | Product | Key Advantages |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium-Chiral Diphosphine Complexes (e.g., Ru-BINAP) | Prochiral Ketone | Chiral Secondary Alcohol | High enantioselectivity, broad substrate scope. sctunisie.org |

| Biocatalytic Reduction | Yeast (e.g., Saccharomyces cerevisiae), Recombinant Alcohol Dehydrogenases (ADHs) | Prochiral Ketone | Chiral Secondary Alcohol | High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov |

| Chiral Borane Reduction | Corey-Bakshi-Shibata (CBS) Reagents | Prochiral Ketone | Chiral Secondary Alcohol | Predictable stereochemistry, high enantiomeric excess. |

| Asymmetric Hydrosilylation | Chiral Rhodium or Titanium Complexes | Prochiral Ketone | Chiral Secondary Alcohol | Mild conditions, high yields and enantioselectivity. |

Scaffold Derivatization for the Construction of Diverse Molecular Libraries

The structure of 1-(2,3-dichlorophenyl)propan-1-ol is well-suited for scaffold derivatization, a strategy used in medicinal chemistry to generate libraries of related compounds for biological screening. The molecule offers multiple reaction sites for modification: the secondary hydroxyl group, the dichlorinated phenyl ring, and the ethyl chain.

The hydroxyl group is the most versatile handle for derivatization. It can undergo a wide array of transformations, including:

Etherification: Reaction with alkyl halides or tosylates under basic conditions to form ethers.

Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids (under conditions like Fischer esterification or Steglich esterification) to produce esters.

Nucleophilic Substitution: Activation of the hydroxyl group (e.g., by conversion to a mesylate or tosylate) followed by substitution with various nucleophiles (azides, amines, thiols) to introduce diverse functional groups. google.com

The dichlorophenyl ring, while deactivated by the two chlorine atoms, can potentially undergo further electrophilic aromatic substitution under forcing conditions, or engage in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if converted to a suitable derivative (e.g., triflate or boronic acid).

By systematically applying these transformations, a diverse library of molecules can be constructed from the parent scaffold. For example, creating a library of esters with various carboxylic acids could explore the structure-activity relationship of compounds targeting a specific biological receptor. This approach allows for the rapid exploration of the chemical space around the core 1-(2,3-dichlorophenyl)propan-1-ol structure.

Table 2: Potential Derivatization Reactions for Molecular Library Synthesis

| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl Group | Etherification | Alkyl Halide, NaH | Ether |

| Esterification | Acid Chloride, Pyridine | Ester | |

| Mitsunobu Reaction | Triphenylphosphine, DEAD, Nucleophile (e.g., Phthalimide) | Amine (after deprotection) | |

| Tosylation | Tosyl Chloride, Et3N | Tosylate (activated for substitution) | |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro (followed by reduction to amine) |

Role as a Key Synthetic Intermediate for Complex Targets

Aryl propanol (B110389) derivatives are crucial intermediates in the synthesis of numerous biologically active compounds. google.com While specific industrial synthesis routes prominently featuring the 2,3-dichloro isomer are not as widely documented as its analogs, its structural motifs are present in molecules of pharmaceutical interest.

The most notable application for a closely related compound, (S)-1-(2,4-dichlorophenyl)-2-chloroethanol, is as a key chiral intermediate in the synthesis of the antifungal agent Luliconazole. In these syntheses, the chiral alcohol is typically activated (e.g., by mesylation) and then subjected to nucleophilic substitution to build the complex dithiolane ring system of the final drug.

By analogy, 1-(2,3-dichlorophenyl)propan-1-ol is a logical precursor for similar complex targets. The synthesis would involve the stereoselective creation of the alcohol, followed by a series of transformations to construct the final complex molecule. For example, conversion of the alcohol to a leaving group, followed by reaction with a suitable nucleophile, is a common strategy. The dichlorophenyl group is a feature in many bioactive molecules, including kinase inhibitors and antimicrobial agents, suggesting a potential role for 1-(2,3-dichlorophenyl)propan-1-ol as an intermediate in the development of new therapeutic agents.

For instance, the related compound 1,3-dichloro-2-propanol (B29581) serves as a versatile intermediate for producing epichlorohydrin, synthetic glycerol, and soil fumigants. sigmaaldrich.comsigmaaldrich.comnih.govgoogle.com This highlights the synthetic utility of the chlorohydrin functionality present in such propanol derivatives.

Conclusion and Future Research Directions

Synthesis and Reactivity Challenges and Opportunities

The synthesis of 1-(2,3-Dichlorophenyl)propan-1-ol and its derivatives is not without its challenges. The presence of two chlorine atoms on the phenyl ring, particularly the ortho substituent, can sterically hinder reactions at the benzylic alcohol position. This steric hindrance can impact the efficiency of both the initial synthesis and subsequent derivatization reactions. For instance, the oxidation of benzylic alcohols to the corresponding ketones can be influenced by the nature and position of substituents on the aromatic ring. Studies on substituted benzyl (B1604629) alcohols have shown that ortho-substituents can exert a steric effect, potentially retarding the reaction rate. asianpubs.org

Conversely, these challenges present opportunities for the development of novel synthetic methodologies. There is a need for highly selective and efficient catalysts that can overcome the steric hindrance imposed by the dichlorophenyl group. For example, the development of chemoselective chlorination methods for benzylic alcohols under neutral conditions highlights the potential for creating new derivatives without affecting other sensitive functional groups. organic-chemistry.org Furthermore, exploring alternative synthetic routes, such as the decarboxylative hydroxylation of corresponding carboxylic acids, could offer new pathways to this class of compounds. researchgate.net The reactivity of the benzylic alcohol also offers a platform for creating a diverse range of derivatives through reactions like etherification, esterification, and substitution, thereby expanding the chemical space for potential applications.

Prospects for Advanced Characterization and Computational Insights

A thorough understanding of the three-dimensional structure and electronic properties of 1-(2,3-Dichlorophenyl)propan-1-ol is crucial for predicting its reactivity and potential biological interactions. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for the structural elucidation of complex organic molecules, including those with heterocyclic structures and halogen substituents. ipb.ptresearchgate.net Techniques such as 2D NMR (COSY, HSQC, HMBC) can provide detailed information on the connectivity of atoms and the spatial arrangement of substituents, which is particularly important for a molecule with a chiral center and a substituted aromatic ring. nih.govresearchgate.net The use of 13C NMR spectroscopy, for instance, can be instrumental in understanding how the steric and electronic effects of the dichloro-substituents influence the chemical environment of the carbon atoms in the molecule. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies. nih.govacs.org DFT calculations can be employed to model the molecular structure, predict vibrational frequencies, and understand the electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net Such studies can provide valuable insights into the molecule's reactivity, stability, and potential interaction with biological targets. For halogenated aromatic compounds, computational models are essential for understanding non-covalent interactions like halogen bonding, which can play a significant role in molecular recognition and binding affinity. nih.gov Future research should focus on integrating these advanced characterization and computational methods to build a comprehensive profile of 1-(2,3-Dichlorophenyl)propan-1-ol.

Emerging Trends in Stereoselective Synthesis and Derivatization

Given that 1-(2,3-Dichlorophenyl)propan-1-ol possesses a chiral center, the stereoselective synthesis of its enantiomers is a significant and highly relevant area of future research. The biological activity of chiral molecules often resides in a single enantiomer, making enantiomerically pure compounds highly valuable, particularly in medicinal chemistry. nih.gov The asymmetric synthesis of chiral benzylic alcohols is a well-established field, with methods ranging from the asymmetric hydrogenation of the corresponding ketones to the asymmetric addition of organometallic reagents. nih.govnih.govorganic-chemistry.org

A key trend is the use of biocatalysis, employing enzymes such as alcohol dehydrogenases for the stereoselective reduction of prochiral ketones to furnish chiral alcohols with high enantiomeric excess. google.commdpi.com The stereoselective reduction of ketones to their most thermodynamically stable alcohol diastereomers using novel reagent systems is another promising avenue. nih.govorganic-chemistry.org Furthermore, the development of stereodivergent synthetic methods, which allow for the selective formation of any given stereoisomer from the same starting materials, represents a frontier in asymmetric synthesis. nih.gov

The derivatization of the chiral alcohol can lead to a wide array of new chemical entities with potentially unique properties. The synthesis of highly functionalized proline derivatives through cascade reactions demonstrates the potential for creating complex molecular architectures from simpler precursors. mdpi.comnih.gov Future work should focus on applying these emerging stereoselective synthetic strategies to produce the enantiomers of 1-(2,3-Dichlorophenyl)propan-1-ol and to subsequently use them as building blocks for the synthesis of novel, functionally diverse, and stereochemically defined molecules. nuph.edu.ua

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.